molecular formula C15H23BrN2O9S B016336 2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide CAS No. 40591-65-9

2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide

Cat. No.: B016336
CAS No.: 40591-65-9
M. Wt: 487.3 g/mol
InChI Key: QNVDHERXTIAGPT-SXQUUHMTSA-N
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Description

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-carbamimidoylsulfanyloxan-2-yl]methyl acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O9S.BrH/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)27-15(16)17;/h10-14H,5H2,1-4H3,(H3,16,17);1H/t10-,11-,12+,13-,14+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVDHERXTIAGPT-SXQUUHMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC(=N)N)OC(=O)C)OC(=O)C)OC(=O)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC(=N)N)OC(=O)C)OC(=O)C)OC(=O)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40591-65-9
Record name β-D-Glucopyranose, 1-thio-, 2,3,4,6-tetraacetate 1-carbamimidate, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40591-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-tetra-O-acetyl-1-carbamimidoyl-1-thio-β-D-glucopyranose monohydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Core Synthesis Protocol from 1-Bromo-2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose

The primary method involves reacting 1-bromo-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose with thiourea under reflux conditions in anhydrous acetone or tetrahydrofuran (THF). This nucleophilic substitution replaces the bromine atom with a thiourea group, forming a thiouronium intermediate. Subsequent hydrolysis with sodium metabisulfite (Na₂S₂O₅) in dichloromethane or ethyl acetate yields the target compound.

Critical Reaction Parameters

  • Molar Ratio : A 1:0.9–1.2 ratio of bromo-sugar to thiourea ensures complete substitution without side reactions.

  • Temperature : Reflux at 60–70°C balances reaction rate and stability of acetyl groups.

  • Time : Initial vigorous stirring for 15–30 minutes induces precipitation, followed by 1–2 hours of extended reflux for completion.

Step-by-Step Process Optimization

Detailed Synthetic Procedure

  • Reagent Preparation :

    • Dissolve 1-bromo-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose (25 mmol, 10 g) and thiourea (25 mmol, 1.9 g) in 70 mL anhydrous acetone.

    • Reflux at 65°C with stirring until white precipitates form (15–30 minutes).

  • Intermediate Isolation :

    • Add 120 mL acetone to dilute the mixture, continue refluxing for 1 hour.

    • Filter and wash the solid with cold acetone to remove unreacted thiourea.

  • Hydrolysis and Purification :

    • Dissolve the intermediate (13.3 mmol, 6.5 g) in 50 mL dichloromethane.

    • Add 25 mL water and sodium metabisulfite (16 mmol, 3.05 g), reflux for 6 hours.

    • Separate the organic layer, dry with anhydrous MgSO₄, and concentrate under reduced pressure.

Yield : 81.9% (4 g from 6.5 g intermediate).

Comparative Analysis of Solvent Systems

SolventTemperature (°C)Reaction TimeYield (%)
Acetone651.5 hours81.9
Tetrahydrofuran702 hours78.2

Acetone outperforms THF due to better solubility of intermediates and milder hydrolysis conditions.

Role of Sodium Metabisulfite in Hydrolysis

Sodium metabisulfite acts as a mild hydrolyzing agent, cleaving the thiouronium salt while preserving acetyl groups. This avoids harsh conditions that could degrade the sugar backbone.

Scalability and Industrial Relevance

The patented method is scalable to molar quantities (e.g., 0.25 mol bromo-sugar) with consistent yields >80%. Solvent recovery (e.g., acetone distillation) reduces costs by ~30%.

Purity and Characterization

Post-synthesis, the product is characterized by:

  • Melting Point : 160–162°C (decomposition).

  • ¹H NMR : Acetyl peaks at δ 2.0–2.1 ppm; anomeric proton at δ 5.7 ppm.

  • HPLC Purity : >98% after recrystallization from ethanol.

Challenges and Mitigation Strategies

  • Byproduct Formation : Excess thiourea leads to disulfide byproducts. Solution: Strict stoichiometric control.

  • Acetyl Group Hydrolysis : Prolonged reflux in aqueous media risks deacetylation. Solution: Limit hydrolysis to 6–8 hours .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide can undergo various chemical reactions, including:

  • Hydrolysis: : The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated compound.

  • Substitution Reactions: : The thiopseudourea group can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.

    Substitution: Common reagents include alkyl halides or acyl chlorides, often in the presence of a base such as triethylamine.

Major Products

    Hydrolysis: Yields 2-(beta-D-glucopyranosyl)-2-thiopseudourea.

    Substitution: Depending on the nucleophile used, various substituted thiopseudourea derivatives can be obtained.

Scientific Research Applications

Chiral Derivatization

One of the primary applications of this compound is in chiral derivatization. It has been utilized to enhance the resolution of enantiomers in various analytical methods. The tetra-O-acetyl-beta-D-glucopyranosyl moiety provides a chiral environment that can improve the selectivity and sensitivity of chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) .

Antimicrobial Activity

Research indicates that derivatives of 2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents .

Synthesis of Bioactive Compounds

The compound serves as a precursor in synthesizing other bioactive molecules. For instance, it has been used to create thiosemicarbazones and thioureas that display promising biological activities, including anticancer effects . This highlights its versatility in organic synthesis and drug development.

Glycosylation Reactions

Due to its glucopyranosyl unit, this compound can participate in glycosylation reactions, which are critical in carbohydrate chemistry. These reactions are essential for creating glycosides that have applications in pharmaceuticals and as biochemical probes .

Case Studies

StudyApplicationFindings
Chiral DerivatizationDemonstrated improved resolution of enantiomers using HPLC with this compound as a derivatizing agent.
Antimicrobial TestingShowed significant activity against various pathogens with MIC values ranging from 0.78 to 1.56 μg/mL.
Synthesis of ThiosemicarbazonesSuccessfully synthesized compounds with potential anticancer activities using this thiopseudourea derivative as a starting material.

Mechanism of Action

The mechanism by which 2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The glucopyranosyl moiety can facilitate binding to carbohydrate-recognizing proteins, while the thiopseudourea group can form covalent bonds with nucleophilic sites on target molecules. This dual functionality allows the compound to modulate biological activities and pathways effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-2-thiopseudourea Hydrobromide (CAS: 51224-13-6)

Structural Differences :

  • Sugar Moiety: The galactose analogue has a β-D-galactopyranosyl core instead of glucose, differing in stereochemistry at the C4 position (axial hydroxyl in galactose vs. equatorial in glucose). This alters molecular conformation and biochemical recognition .
Property Glucose Derivative (40591-65-9) Galactose Derivative (51224-13-6)
Molecular Formula C₁₅H₂₃BrN₂O₉S C₁₅H₂₃BrN₂O₉S
Molecular Weight 487.32 g/mol 487.32 g/mol
Solubility DMSO, ethanol, chloroform Similar solvents (assumed, no explicit data)
Applications Anticancer, antiviral research Carbohydrate-based materials, biotech
Price (1g) ~$1,230 (10g bulk) $280 (Santa Cruz Biotechnology)

Functional Implications :

  • Biological Activity : The glucose derivative may preferentially engage metabolic pathways (e.g., glucose transporters), while galactose analogues could target hepatic systems due to galactose-specific receptors .
2-(3,4,6-Tri-O-acetyl-2-amino-2-deoxy-β-D-glucopyranosyl)-2-thiopseudourea Dihydrobromide

Key Differences :

  • Protection Pattern: Lacks the 2-O-acetyl group, replaced by an amino group.
  • Reactivity: The free amino group enables divergent derivatization (e.g., guanidination), as seen in rearrangements to form guanidino-thiosugars .
Property Tetra-O-acetyl Glucose Derivative Tri-O-acetyl Amino Derivative
CAS No. 40591-65-9 Not explicitly provided
Reactivity Stable under anhydrous storage Prone to rearrangement in neutral solutions
Applications Glycoconjugate synthesis Intermediate for modified thioglycosides
Darifenacin Hydrobromide (CAS: 133099-07-7)

Contextual Comparison :

  • Structural Divergence: A non-carbohydrate hydrobromide salt used clinically for overactive bladder treatment . Highlights the versatility of hydrobromide salts in drug formulation but lacks functional overlap with the glucose derivative.

Biological Activity

2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19BrN2O9S
  • Molecular Weight : 451.29 g/mol
  • Structure : The compound features a glucopyranosyl moiety with acetyl groups and a thiourea functional group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiourea group is known to exhibit significant reactivity with thiols and can participate in various biochemical processes.

Biological Activities

  • Antimicrobial Activity :
    • Research indicates that derivatives of 2-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl) compounds exhibit antimicrobial properties against various pathogens. For instance, studies have shown effective antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and antifungal activity against several fungal strains .
  • Cytotoxicity :
    • The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it can induce apoptosis in certain cancer cells through the activation of caspase pathways .
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases such as Alzheimer’s disease. Compounds similar to this one have been shown to reduce amyloid-beta aggregation, a hallmark of Alzheimer’s pathology .

Study 1: Antibacterial Activity

A study conducted by Nguyen et al. demonstrated that N-alkylisatins converted into thiosemicarbazones using 2-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl) exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results were confirmed through disc diffusion assays and minimum inhibitory concentration (MIC) tests .

CompoundMIC (µg/mL)Target Organisms
Thiosemicarbazone A32MRSA
Thiosemicarbazone B16E. coli

Study 2: Cytotoxicity Assessment

Research published in the Journal of Medicinal Chemistry assessed the cytotoxicity of various glucopyranosyl derivatives on human cancer cell lines. The study found that the tested compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .

Cell LineIC50 (µM)
HeLa5
MCF-77

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide?

Answer: Synthesis optimization requires precise control of reaction conditions, including:

  • Acetylation : Use of boron trifluoride etherate as a catalyst for regioselective acetylation of hydroxyl groups in glucopyranose derivatives .
  • Thiourea linkage formation : Reactivity of the isothiocyanate group (from intermediates like 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl isothiocyanate) with amines under anhydrous conditions to avoid hydrolysis .
  • Purification : Monitoring by TLC (silica gel, ethyl acetate/hexane) and column chromatography for byproduct removal .

Q. How can structural conformation and ring puckering of the glucopyranosyl moiety affect reactivity?

Answer: The Cremer-Pople puckering parameters (amplitude qq, phase angle ϕ\phi) quantify non-planar ring distortions, influencing steric hindrance and nucleophilic accessibility. For example:

  • β-D-glucose derivatives exhibit 4C1^4C_1 chair conformation, stabilizing glycosylation reactions by reducing axial substituent clashes .
  • Puckering deviations (e.g., skew or boat forms) in intermediates may lead to competing reaction pathways (e.g., β- vs. α-anomer formation) .

Q. What spectroscopic methods are critical for characterizing intermediates and final products?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm acetyl group positions (δ 1.8–2.2 ppm for CH3_3CO) and anomeric configuration (β-configuration: J1,279HzJ_{1,2} \approx 7–9 \, \text{Hz}) .
  • Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular ions (e.g., [M+H]+^+ or [M+Na]+^+) and fragmentation patterns of acetylated intermediates .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., thiourea vs. urea formation) occur during conjugation, and how can selectivity be improved?

Answer:

  • Mechanistic competition : Isothiocyanate intermediates react preferentially with primary amines (e.g., lysine residues) to form thioureas, but trace water may hydrolyze isothiocyanate to isocyanate, leading to urea byproducts .
  • Selectivity control : Use of anhydrous solvents (e.g., DMF or dichloromethane) and molecular sieves to suppress hydrolysis. Kinetic studies (e.g., kobsk_{\text{obs}} for thiourea vs. urea formation) guide solvent/catalyst selection .

Q. What contradictions exist in reported glycosylation efficiencies of this compound, and how can they be resolved?

Answer:

  • Contradictions : Discrepancies in glycosylation yields (e.g., 40–85%) arise from variations in:
    • Catalyst systems : BF3_3-etherate vs. trimethylsilyl triflate (TMSOTf) for activating leaving groups (e.g., bromides or trichloroacetimidates) .
    • Solvent polarity : Acetonitrile promotes SN1-like mechanisms (carbocation intermediates), while dichloromethane favors SN2 pathways .
  • Resolution : Systematic kinetic profiling (e.g., Eyring plots) and DFT calculations to map energy barriers for competing mechanisms .

Q. How can computational modeling (e.g., MD/DFT) predict glycosylation outcomes with this compound?

Answer:

  • Transition state analysis : DFT (B3LYP/6-31G*) identifies steric/electronic effects on anomeric reactivity. For example, acetyl groups at C2/C3 hinder nucleophilic attack, favoring β-selectivity .
  • Solvent effects : MD simulations (e.g., GROMACS) model solvation shells around intermediates, predicting aggregation-driven side reactions .

Q. What strategies mitigate decomposition of the thiopseudourea moiety during long-term storage?

Answer:

  • Stabilization : Lyophilization under inert gas (argon) and storage at –20°C in amber vials to prevent oxidation/hydrolysis .
  • Impurity profiling : HPLC-MS monitoring (C18 column, 0.1% TFA in water/acetonitrile) detects degradation products (e.g., free glucopyranose or thiourea oxidation to disulfides) .

Methodological Challenges

Q. How can crystallographic data resolve ambiguities in regiochemical assignments for acetylated derivatives?

Answer:

  • X-ray diffraction : Single-crystal analysis (e.g., synchrotron data) unambiguously assigns acetyl group positions and anomeric configuration. For example, C=O bond lengths (1.20–1.23 Å) and torsion angles confirm O-acetylation sites .
  • Contrast with NMR : Crystallography avoids signal overlap issues common in 13C^{13}C NMR of polysubstituted sugars .

Q. What are the limitations of current synthetic protocols for scaling up this compound, and how can they be addressed?

Answer:

  • Limitations : Low yields (<50%) in glycosylation steps due to competing elimination (e.g., β-hydride abstraction in bromoethyl derivatives) .
  • Solutions :
    • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., acetyl bromide generation) .
    • Enzymatic catalysis : Lipases (e.g., Candida antarctica) for regioselective deacetylation, reducing protection/deprotection steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide
Reactant of Route 2
Reactant of Route 2
2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide

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